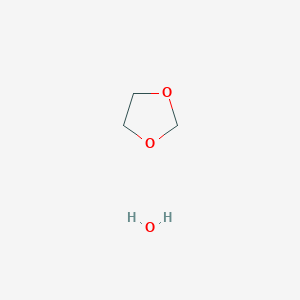
1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms attached to an octene backbone. This compound is part of a broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene typically involves the fluorination of octene derivatives. One common method is the direct fluorination of octene using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF) or direct fluorination techniques. ECF involves the use of an electrolytic cell to introduce fluorine atoms into the organic substrate. This method is advantageous for large-scale production due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Addition Reactions: The double bond in the octene backbone allows for addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used to replace fluorine atoms with other nucleophiles.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) can facilitate the addition of hydrogen to the double bond.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrogenation Products: The addition of hydrogen results in the formation of fully saturated fluorinated alkanes.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated organic reactions.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of fluorinated polymers and surfactants, which are used in various industrial applications.
Mecanismo De Acción
The mechanism by which 1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various molecular targets, influencing the compound’s reactivity and stability. The pathways involved often include the formation of strong carbon-fluorine bonds, which contribute to the compound’s unique properties.
Comparación Con Compuestos Similares
Perfluorooctane: Another perfluorinated compound with similar properties but different structural features.
Perfluorodecalin: Known for its use in oxygen transport and biomedical applications.
Perfluorooctyl Bromide: Used in medical imaging and as a contrast agent.
Uniqueness: 1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene stands out due to its specific arrangement of fluorine atoms and the presence of a double bond, which provides unique reactivity and potential for various applications.
Propiedades
Número CAS |
35844-82-7 |
|---|---|
Fórmula molecular |
C8F16 |
Peso molecular |
400.06 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-3-ene |
InChI |
InChI=1S/C8F16/c9-1(2(10)4(13,14)7(19,20)21)3(11,12)5(15,16)6(17,18)8(22,23)24 |
Clave InChI |
SWAGURZABQHSTO-UHFFFAOYSA-N |
SMILES canónico |
C(=C(C(C(F)(F)F)(F)F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)
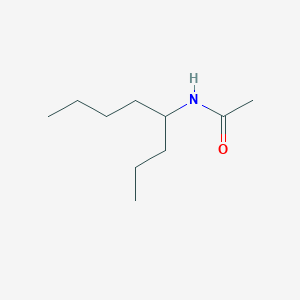
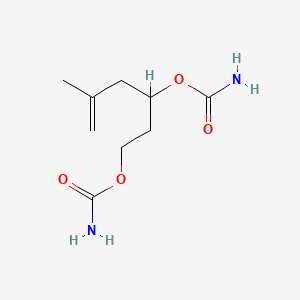

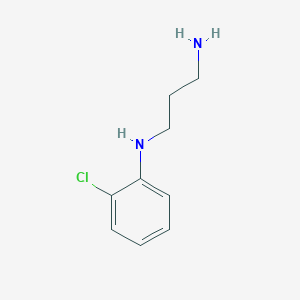
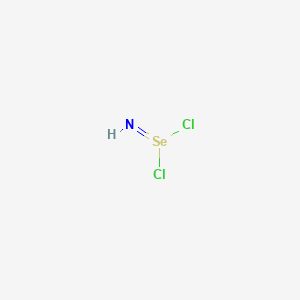
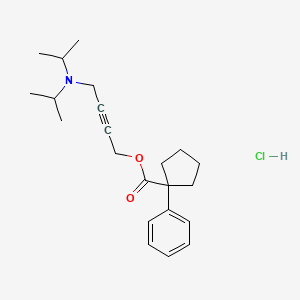

![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)
